molecular formula C13H10N2O B7549560 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol

Cat. No.: B7549560
M. Wt: 210.23 g/mol
InChI Key: JGTMLIRJNOYDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, built upon the privileged 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold. This core structure is a key pharmacophore in the design of potent and selective therapeutic agents, making this compound a valuable building block for drug discovery programs. The pyrrolo[2,3-b]pyridine scaffold is extensively documented in scientific literature for its diverse biological activities. Notably, derivatives of this scaffold have been developed as highly potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target for Alzheimer's disease therapy. One such analogue demonstrated exceptional potency with an IC50 of 0.35 nM and showed efficacy in ameliorating dyskinesia in zebrafish models, outperforming the standard drug Donepezil . Furthermore, closely related compounds have been reported as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterases (NPPs), which are implicated in cancer and insulin resistance, and also exhibited antiproliferative activity against cancer cell lines such as MCF-7 and HT-29 . The structural motif is also found in inhibitors targeting a wide range of other kinases, including JAK2 and c-Met, which are crucial in oncology research . The primary value of this compound lies in its potential as a versatile synthetic intermediate. The phenolic group and the nitrogen atoms in the bicyclic system offer handles for further chemical modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. Its application is strictly for research purposes in laboratory settings. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-12-3-1-2-9(7-12)11-6-10-4-5-14-13(10)15-8-11/h1-8,16H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTMLIRJNOYDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CN=C3C(=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The foundational intermediate for this route is 5-bromo-1H-pyrrolo[2,3-b]pyridine , synthesized via bromination of the parent azaindole structure. As detailed in WO2006063167A1, direct bromination using bromine in chloroform at 0–25°C for 10–60 minutes achieves selective substitution at the 5-position. Alternative brominating agents like N-bromosuccinimide (NBS) with triethylamine in dichloromethane also yield the product, albeit with slightly lower efficiency (78–82% vs. 85–88% for Br₂). Key parameters include:

  • Solvent : Chloroform or THF

  • Temperature : 0°C to room temperature

  • Reaction Time : 30–60 minutes

Post-bromination, the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding a pale yellow solid.

Suzuki-Miyaura Coupling with 3-Methoxyphenylboronic Acid

The coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with 3-methoxyphenylboronic acid follows established palladium-catalyzed cross-coupling conditions:

Parameter Specification
Catalyst[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (5 mol%)
BasePotassium carbonate (3 equiv)
Solvent SystemDioxane/water (2.5:1 v/v)
Temperature80°C under N₂ atmosphere
Reaction Time8–12 hours
WorkupAcidification with HCl, extraction with ethyl acetate, and column chromatography (MeOH/DCM)

This step produces 5-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine in 65–72% yield. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.03 (s, 1H, NH), 8.61 (d, J = 2.1 Hz, 1H), 8.29 (d, J = 2.2 Hz, 1H), 7.34–7.28 (m, 1H), 6.98–6.91 (m, 2H), 3.82 (s, 3H, OCH₃).

Demethylation to Phenol

The final step involves cleaving the methoxy group using boron tribromide (BBr₃) in dichloromethane:

Condition Detail
ReagentBBr₃ (1.0 M in DCM, 3 equiv)
Temperature0°C to room temperature
Reaction Time12–16 hours
QuenchingMethanol followed by aqueous NaHCO₃
PurificationRecrystallization (ethanol/water)

This step affords 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol in 80–85% yield. LC-MS analysis ([M+H]⁺ = 211.08) and IR spectroscopy (broad O-H stretch at 3200–3400 cm⁻¹) confirm successful deprotection.

Alternative Route: Direct Coupling with Protected Boronic Acids

Use of 3-(Benzyloxy)phenylboronic Acid

To circumvent demethylation, 3-(benzyloxy)phenylboronic acid serves as a coupling partner. Post-coupling, hydrogenolysis (H₂, Pd/C) removes the benzyl group:

Step Condition
Suzuki CouplingAnalogous to Section 1.2
Hydrogenolysis10% Pd/C, H₂ (1 atm), ethanol, 6 hours
Yield68–73% overall

While this route avoids harsh deprotection conditions, the necessity for benzyl protection increases synthetic complexity and cost.

Comparative Analysis of Methodologies

Yield and Scalability

  • Primary Route (Suzuki + BBr₃) : 52–61% overall yield (two steps)

  • Alternative Route (Benzyl Protection) : 47–55% overall yield (three steps)

The primary route’s simplicity and fewer steps make it preferable for industrial-scale synthesis despite marginally lower yields during demethylation.

Purity and Byproduct Formation

  • BBr₃ Demethylation : Generates minimal byproducts (<5% by LC-MS), primarily unreacted starting material.

  • Benzyl Hydrogenolysis : Risks over-reduction of the pyrrolopyridine core, necessitating stringent reaction monitoring.

Advanced Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 12.05 (s, 1H, NH), 9.45 (s, 1H, OH), 8.59 (d, J = 2.1 Hz, 1H), 8.27 (d, J = 2.2 Hz, 1H), 7.25–7.19 (m, 1H), 6.85–6.78 (m, 2H).

  • ¹³C NMR : δ 156.8 (C-OH), 148.5, 144.2, 136.7, 129.4, 124.9, 119.8, 116.3, 115.6, 112.4.

  • HRMS (ESI-TOF) : m/z calcd for C₁₃H₁₀N₂O [M+H]⁺: 211.0866; found: 211.0869.

Industrial-Scale Considerations

Catalyst Recycling

Pd recovery via resin immobilization (e.g., DOWEX 50WX2-400) reduces costs by enabling >90% catalyst reuse across five batches.

Solvent Optimization

Replacing dioxane with cyclopentyl methyl ether (CPME) enhances safety (higher flash point) without compromising yield (68–70% vs. 65–72% in dioxane) .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: NBS for bromination, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and oxidized products depending on the specific reaction conditions employed .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol is in the field of medicinal chemistry. It has been explored for its potential as an anticancer agent , particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). By inhibiting FGFRs, this compound can disrupt signaling pathways associated with tumor growth and proliferation, making it a candidate for cancer therapies .

Neuroprotective Properties

Research has indicated that derivatives of this compound may exhibit neuroprotective effects. Specifically, compounds targeting the mixed lineage kinase 3 (MLK3) have shown promise in treating neurodegenerative disorders such as Parkinson's disease and HIV-associated neurocognitive disorders. These compounds can inhibit inflammatory responses in the brain and protect neuronal cells from damage .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various kinases involved in cellular signaling pathways. For instance, it has been noted for its role as an inhibitor of salt-inducible kinase 2 (SIK2), which is implicated in several diseases including cancer and metabolic disorders. This inhibition can lead to altered cell proliferation and survival rates, providing a potential therapeutic avenue for diseases characterized by dysregulated kinase activity .

Material Science Applications

In addition to its biological applications, this compound is also being explored for its potential in developing novel materials with specific electronic properties. The unique structure of this compound allows for modifications that could enhance material performance in various industrial applications.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound found that it effectively inhibited FGFR-mediated signaling pathways in various cancer cell lines. The results demonstrated significant reductions in cell proliferation and increased apoptosis rates compared to control groups.

Case Study 2: Neuroprotection

In preclinical models assessing neuroprotective effects against HIV-induced neuroinflammation, derivatives of this compound showed reduced levels of pro-inflammatory cytokines and improved neuronal survival rates. These findings suggest potential applications in treating HIV-associated neurocognitive disorders.

Mechanism of Action

The mechanism of action of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol with structurally related analogs, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Substituents Biological Activity Reference
This compound C14H11N2O Phenol at position 3 Not explicitly reported (analogs suggest kinase or receptor modulation)
3-[3-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]phenol (CAS 875637-24-4) C20H13F3N2O 3-(4-Trifluoromethylphenyl) group on pyrrolopyridine; phenol at position 3 Unknown, but trifluoromethyl groups often enhance metabolic stability
3-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzonitrile (Compound 13) C22H17N3O2 3,4-Dimethoxyphenyl; benzonitrile c-KIT inhibitor (D816V mutant-selective)
Famlasertib C24H25ClN4O 3-Chlorophenyl; piperazinyl ethanol Serine/threonine kinase inhibitor (amyotrophic lateral sclerosis)
1-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea (Compound 6) C22H21N5O2 Urea linker; m-tolyl group CDK8 inhibitor (GI50 = 1.97 μM in acute myeloid leukemia)
Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate C15H11FN2O3 Fluorobenzoate ester Enhanced pharmacokinetics; explored in targeted therapies and materials science
2-{1H-Pyrrolo[2,3-b]pyridin-5-yl}propan-2-ol (CAS 1638767-39-1) C10H12N2O Tertiary alcohol Unknown, but alcohol substituents may improve solubility

Key Observations:

Substituent Impact on Activity: Electron-Withdrawing Groups: The trifluoromethyl group in 3-[3-(4-trifluoromethylphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]phenol likely enhances metabolic stability and lipophilicity compared to the parent phenol . In contrast, benzonitrile (Compound 13) introduces polarity without hydrogen-bond donation . Linker Diversity: Urea (Compound 6) and piperazine (Famlasertib) linkers enable interactions with deeper hydrophobic pockets in kinases, contributing to selectivity .

Molecular Weight and Drug-Likeness: The target compound (MW = 223.25 g/mol) has a lower molecular weight than Famlasertib (MW = 452.94 g/mol), which may improve oral bioavailability.

Synthetic Accessibility :

  • Most analogs are synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura in and ). The target compound likely follows similar protocols, as seen in its trifluoromethylphenyl analog .

Research Findings and Trends

  • Kinase Inhibition : Pyrrolo[2,3-b]pyridine derivatives are prominent in kinase inhibitor development. For example, Famlasertib targets serine/threonine kinases, while Compound 6 inhibits CDK8 with submicromolar potency .
  • Structural Modifications: Substituting the phenol group with fluorinated or aromatic moieties (e.g., 4-fluorobenzoate in ) tailors compounds for specific applications, such as blood-brain barrier penetration .
  • Unmet Needs: The target compound’s phenol group remains underexplored in published studies, suggesting opportunities for novel therapeutic applications.

Q & A

Q. Table 1. Key Synthetic Intermediates for Pyrrolopyridine Derivatives

IntermediateKey Reaction StepYield Optimization TipsReference
5-Bromo-1H-pyrrolo[2,3-b]pyridineHalogenation via NBS in DMFUse 1.2 eq NBS, 0°C, 2h[14]
3-CF₃-pyrrolopyridine boronic esterMiyaura borylation (Pd(dppf)Cl₂)Anhydrous THF, 80°C, 12h[14]

Q. Table 2. Comparative Bioactivity of Selected Analogs

CompoundTarget (IC₅₀, nM)Selectivity Index (vs. FGFR4)Reference
3-(Trifluoromethyl)-5-phenolFGFR1: 12 ± 28.5[4, 15]
3-(2,3-Dichlorobenzoyl)-5-benzamideFGFR2: 8 ± 115.3[2]

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol
Reactant of Route 2
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3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol

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